

3-chloro-1H-pyrazole CAS number and properties

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Compound of Interest

Compound Name: 3-chloro-1H-pyrazole

Cat. No.: B3038934

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An In-Depth Technical Guide to **3-Chloro-1H-pyrazole** (CAS: 14339-33-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Chloro-1H-pyrazole is a halogenated heterocyclic compound that has emerged as a pivotal building block in synthetic and medicinal chemistry. The pyrazole nucleus itself is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceutical agents.^{[1][2]} The presence of a reactive chlorine atom and a modifiable N-H group on the pyrazole ring makes **3-chloro-1H-pyrazole** an exceptionally versatile intermediate for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the compound's synthesis, reactivity, and practical applications, with a strong emphasis on its role in the discovery of novel therapeutics.

Section 1: Core Molecular Profile & Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in research and development. **3-Chloro-1H-pyrazole** is identified by the CAS Registry Number 14339-33-4.^{[3][4][5]}

Chemical Structure and Identifiers

- IUPAC Name: **3-chloro-1H-pyrazole**
- Synonyms: 3-Chloropyrazole, 5-Chloropyrazole[6][7]
- CAS Number: 14339-33-4[3]
- Molecular Formula: C₃H₃ClN₂[3][6]
- Molecular Weight: 102.52 g/mol [3][6]
- InChI Key: IJPFBRONCJOTTA-UHFFFAOYSA-N[8]

Physicochemical Data

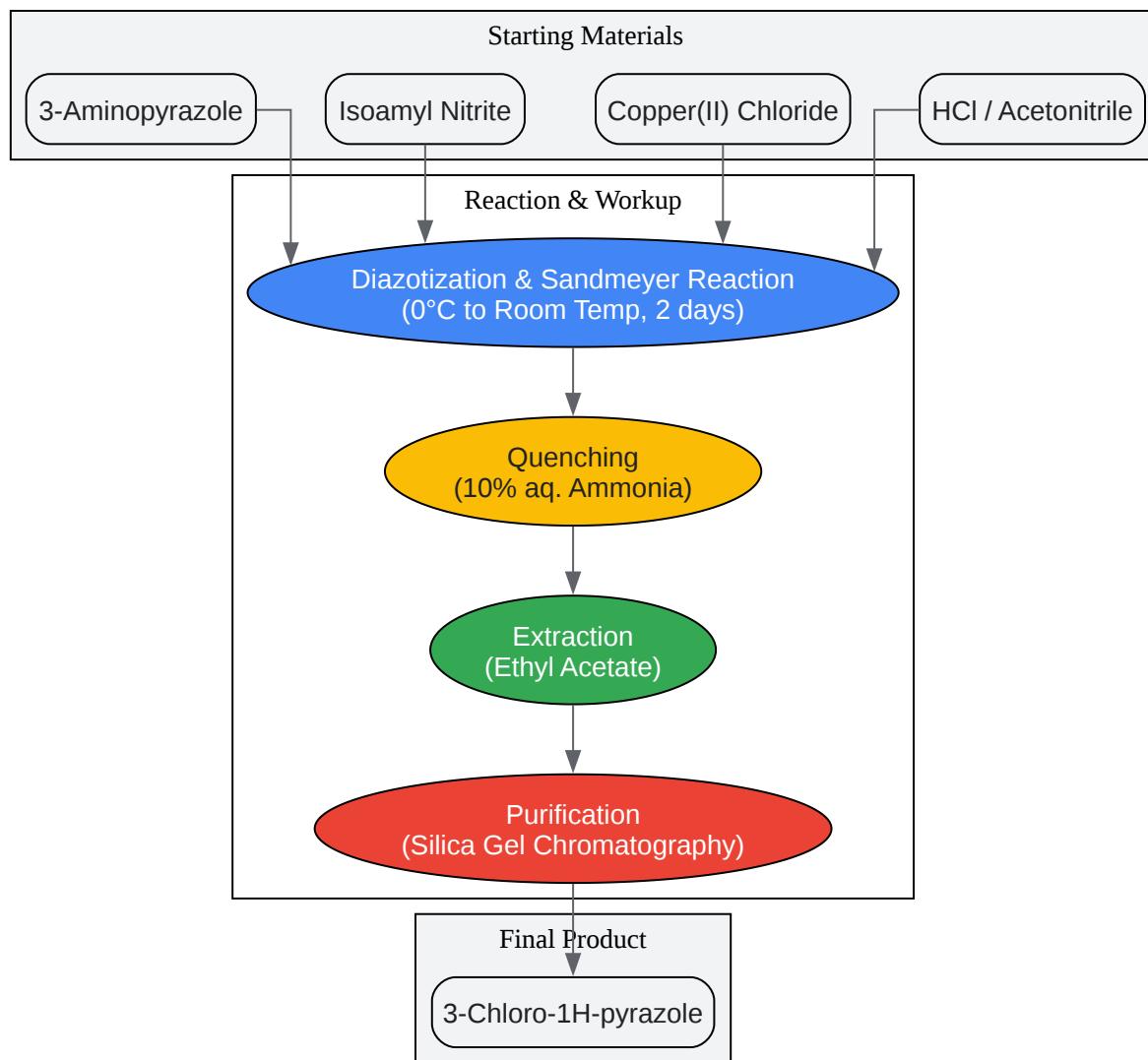
The physical and chemical properties of **3-chloro-1H-pyrazole** are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
Appearance	White powder or green oil	[3][8]
Melting Point	40 °C	[3][7][8]
Boiling Point	250.9 ± 13.0 °C (Predicted)	[3][7][8]
Density	1.405 ± 0.06 g/cm ³ (Predicted)	[3][7][8]
pKa	11.04 ± 0.10 (Predicted)	[3][7][8]
Solubility	Slightly soluble in water (2.2 g/L at 25 °C)	[6]

Section 2: Synthesis and Mechanistic Insights

The reliable synthesis of **3-chloro-1H-pyrazole** is crucial for its application as a building block. The most commonly cited laboratory-scale preparation is a Sandmeyer-type reaction starting from the readily available 3-aminopyrazole.[3][8][9]

Workflow for Synthesis from 3-Aminopyrazole



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Caption: Synthetic workflow for **3-chloro-1H-pyrazole**.

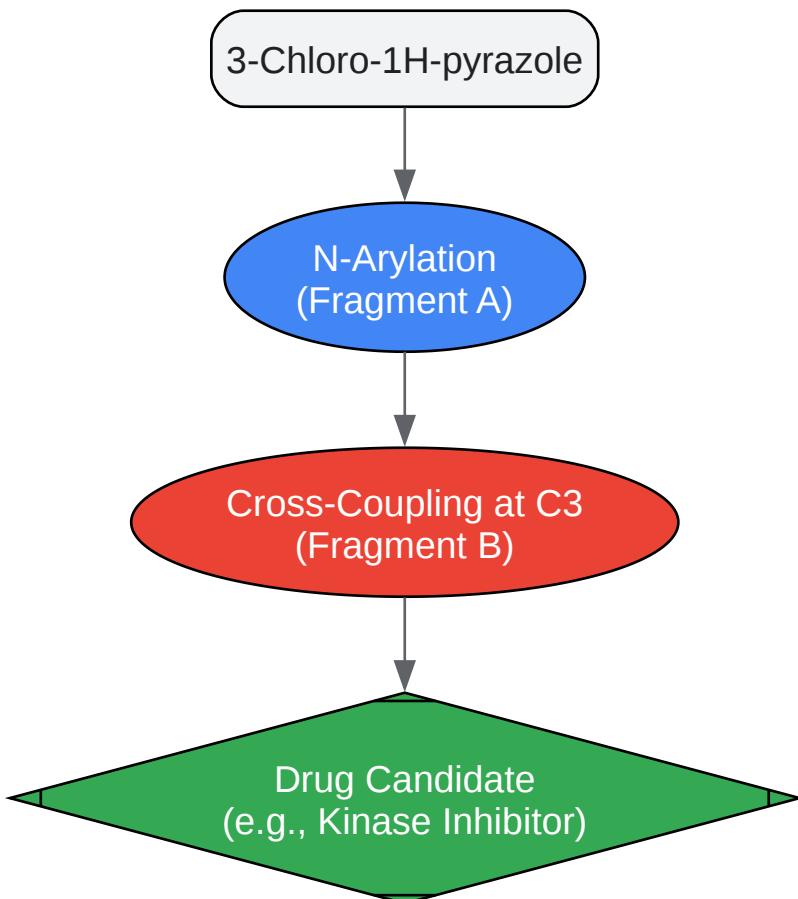
Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification to ensure the desired product is obtained with high purity.

- Reaction Setup: To a solution of acetonitrile (600 mL) containing 1H-pyrazol-3-amine (20.0 g, 241 mmol), slowly add concentrated hydrochloric acid (20 mL).[3][9]
- Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add copper(II) chloride (65.0 g, 481 mmol). The CuCl₂ serves as the catalyst, facilitating the displacement of the diazonium group with chloride.[3][9]
- Diazotization: Stir the reaction mixture at 0 °C for 30 minutes. Subsequently, add isoamyl nitrite (56.4 g, 481 mmol) dropwise. Isoamyl nitrite is an efficient diazotizing agent that converts the primary amine into a diazonium salt in situ.[3][9]
- Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2 days to ensure complete conversion.[3][9]
- Workup - Quenching: After completion, carefully quench the reaction by adding a 10% aqueous ammonia solution (1 L) until the mixture is basic. This neutralizes the excess acid and precipitates copper salts.[3][9]
- Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 500 mL). The multiple extractions are necessary to ensure complete recovery of the product from the aqueous layer.[3][9]
- Workup - Washing & Drying: Combine the organic phases and wash with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][9]
- Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 20:1), to afford **3-chloro-1H-pyrazole**.[3][9]

Section 3: Reactivity and Role as a Synthetic Intermediate

The synthetic utility of **3-chloro-1H-pyrazole** stems from the distinct reactivity of its three key sites: the N-H proton, the C3-chloro substituent, and the C4-carbon.



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